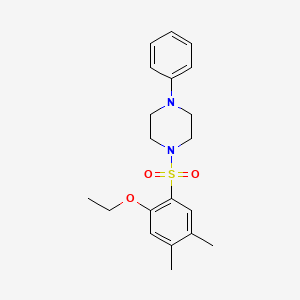

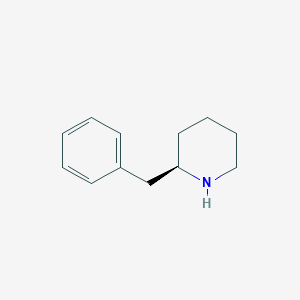

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine, also known as EMDP, is a chemical compound that belongs to the class of piperazines. EMDP has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, such as HBK-14 and HBK-15, have been investigated for their antidepressant-like and anxiolytic-like properties in animal models. These compounds exhibit high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and act as full 5-HT1A and 5-HT7 receptor antagonists. HBK-14 and HBK-15 demonstrated potent antidepressant-like activity in the forced swim test (FST) and anxiolytic-like properties in the four-plate test and elevated plus maze test. These findings suggest the involvement of the serotonergic system, particularly the 5-HT1A receptor, in the antidepressant and anxiolytic actions of these compounds (Pytka et al., 2015).

ABCB1 Inhibitors

Another study explored the design and synthesis of ABCB1 inhibitors using a 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked through a spacer to different basic nuclei like N-4-arylpiperazine. The research demonstrated that certain configurations displayed potent inhibitory activity against ABCB1, indicating potential applications in modulating drug resistance mechanisms. The best inhibitory activity was observed with compounds having a four-carbon chain spacer, showcasing their ability to interact with the ABCB1 protein (Colabufo et al., 2008).

Antagonists of P2X7 Nucleotide Receptor

Isoquinolines, such as KN-62 and KN-04, have been found to inhibit the function of P2X receptor in human embryonic kidney 293 cells expressing human or rat recombinant P2X7 receptors. These compounds are potent in inhibiting ATP-gated cation currents and ethidium uptake, highlighting their potential as tools for studying P2X7R signaling and suggesting structural domains important for channel activation (Humphreys et al., 1998).

Arylpiperazine Derivatives as 5-HT1A Ligands

Research into arylpiperazine derivatives has shown that N4-substitution can enhance affinity for 5-HT1A serotonin binding sites, leading to the development of compounds with high affinity for these sites. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated significant affinity, indicating its potential as a high-affinity ligand for 5-HT1A receptors (Glennon et al., 1988).

properties

IUPAC Name |

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-4-25-19-14-16(2)17(3)15-20(19)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUOLAHRZAMVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

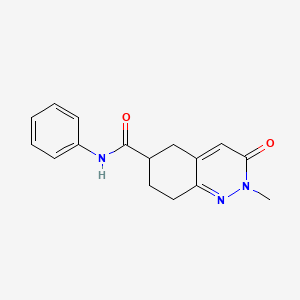

![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

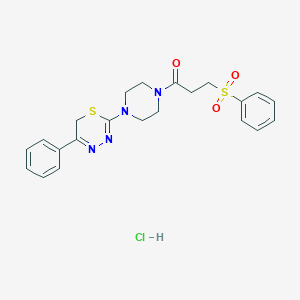

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

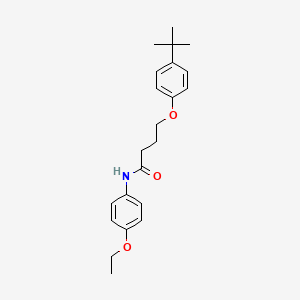

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)

![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)

![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)